molecular formula C8H8N2 B13500686 5-Ethyl-2-ethynylpyrimidine

5-Ethyl-2-ethynylpyrimidine

Cat. No.: B13500686
M. Wt: 132.16 g/mol
InChI Key: BOMVYYCYLLLARV-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Chemistry

The pyrimidine ring system, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental motif in the realm of organic chemistry. nih.govresearchgate.net Its significance stems primarily from its prevalence in nature as a core component of nucleic acids—the building blocks of life. The pyrimidine bases cytosine, thymine, and uracil (B121893) are integral to the structure of DNA and RNA, playing a crucial role in genetic coding and various biological processes. nih.govsmolecule.com Beyond their biological importance, pyrimidine derivatives have garnered immense interest from chemists due to their diverse and potent pharmacological activities. wikipedia.org

The electron-deficient nature of the pyrimidine ring, coupled with the ability to introduce a wide array of substituents at various positions, makes it a versatile scaffold for the design and synthesis of novel compounds with tailored properties. growingscience.com This has led to the development of numerous pyrimidine-containing drugs with applications as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular agents. wikipedia.orgresearchgate.net The adaptability of the pyrimidine core allows for fine-tuning of its biological activity through strategic functionalization, making it a privileged structure in medicinal chemistry and drug discovery. wikipedia.orgnih.gov

Overview of Ethynyl (B1212043) and Ethyl Substituents in Pyrimidine Frameworks

The introduction of ethynyl (a carbon-carbon triple bond) and ethyl (a two-carbon saturated chain) groups onto the pyrimidine framework imparts distinct chemical and physical properties to the parent molecule.

The ethynyl group is a particularly valuable functional group in organic synthesis. Its linear geometry and high reactivity make it a versatile building block for constructing more complex molecular architectures. wikipedia.org The carbon-carbon triple bond can participate in a variety of chemical transformations, including cycloaddition reactions and, most notably, cross-coupling reactions. skemman.is The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a widely employed method for introducing ethynyl groups onto heterocyclic rings like pyrimidine. wikipedia.orgorganic-chemistry.org This reaction is favored for its mild conditions and high efficiency. organic-chemistry.orgscirp.org The presence of an ethynyl substituent can significantly influence the electronic properties and biological activity of the pyrimidine derivative. mdpi.com

The ethyl group , an alkyl substituent, is generally considered to be chemically more inert than the ethynyl group. However, its presence can have a significant impact on the molecule's physical properties, such as lipophilicity, which in turn can affect its pharmacokinetic profile and biological activity. nih.gov In some instances, the presence of a 5-ethyl group on a pyrimidine ring has been shown to enhance certain biological effects. For example, 5-ethyluracil-bearing DNA templates have demonstrated a pronounced stimulation of transcription. nih.gov The ethyl group can be introduced through various synthetic methods, including the catalytic hydrogenation of an ethynyl group, providing a direct synthetic link between these two functionalities. nih.gov

Rationale for Research Focus on 5-Ethyl-2-ethynylpyrimidine (B6158047)

The specific substitution pattern of "this compound" presents a compelling case for focused research. This molecule combines the synthetic versatility of a 2-ethynyl group with the modulating effect of a 5-ethyl group on a core pyrimidine scaffold. The 2-ethynyl group serves as a chemical handle for further elaboration through reactions like the Sonogashira coupling, allowing for the creation of a library of more complex derivatives. scirp.orgresearchgate.net This is particularly relevant in drug discovery, where the ability to systematically modify a lead compound is crucial for optimizing its biological activity. nih.gov

Historical Context of Ethynylpyrimidine and Alkylpyrimidine Synthesis

The synthesis of substituted pyrimidines has a rich history, with early methods often relying on the condensation of 1,3-dicarbonyl compounds with amidines, a reaction known as the Pinner synthesis. researchgate.net While effective for producing the core pyrimidine ring, these methods offered limited control over the introduction of specific substituents.

The advent of modern cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of functionalized heterocycles, including pyrimidines. The Sonogashira coupling, first reported in the 1970s, provided a highly efficient means of forming carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.org This opened the door for the direct introduction of ethynyl groups onto the pyrimidine ring, a previously challenging transformation. researchgate.net This method's tolerance of various functional groups and mild reaction conditions has made it a cornerstone of modern organic synthesis. organic-chemistry.org

The synthesis of alkylpyrimidines has also evolved. While classical methods existed, the development of catalytic hydrogenation techniques provided a straightforward way to convert alkynylpyrimidines into their corresponding alkyl derivatives. nih.gov This synthetic route highlights the interconnectedness of these two classes of substituted pyrimidines. The ability to selectively hydrogenate a triple bond to a double or single bond offers further synthetic flexibility. The historical progression from classical condensation reactions to modern catalytic cross-coupling and hydrogenation methods has greatly expanded the toolbox available to chemists for the synthesis of a diverse range of ethynyl- and alkyl-substituted pyrimidines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

5-ethyl-2-ethynylpyrimidine

InChI

InChI=1S/C8H8N2/c1-3-7-5-9-8(4-2)10-6-7/h2,5-6H,3H2,1H3

InChI Key

BOMVYYCYLLLARV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)C#C

Origin of Product

United States

Chemical Reactivity and Transformations of 5 Ethyl 2 Ethynylpyrimidine

Reactivity of the Ethynyl (B1212043) Moiety

The ethynyl group at the C2 position of the pyrimidine (B1678525) ring is a highly reactive site, participating in a range of addition and coupling reactions.

Further Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The ethynyl functionality readily undergoes cross-coupling reactions, allowing for the introduction of various substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. rsc.orgmdpi.com While direct examples with 5-ethyl-2-ethynylpyrimidine (B6158047) are not extensively detailed, the analogous reactivity of other ethynylpyrimidines suggests its utility. encyclopedia.pubresearchgate.net The reaction typically involves the coupling of an organoboron compound with a halide or triflate. In the context of the ethynyl group, it could potentially be converted to a boronate ester for subsequent coupling reactions. The general mechanism involves oxidative addition of a palladium(0) catalyst to the halide, followed by transmetalation with the boronate and reductive elimination to yield the coupled product. pku.edu.cnresearchgate.net

Heck Reaction: The Heck reaction provides a method for the vinylation or arylation of olefins. mdpi.com The ethynyl group of this compound can serve as the alkyne component in this palladium-catalyzed process. The reaction mechanism generally involves the oxidative addition of a palladium(0) species to a vinyl or aryl halide, followed by migratory insertion of the alkyne, and subsequent β-hydride elimination to afford the coupled product. uwindsor.cachemrxiv.org

Reaction Catalyst/Reagents Typical Substrates Product Type
Suzuki-MiyauraPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl/vinyl boronic acids or estersAryl/vinyl-substituted pyrimidines
HeckPalladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Aryl/vinyl halidesSubstituted enynes

Hydration and Oxidation Reactions

The triple bond of the ethynyl group is susceptible to both hydration and oxidation.

Hydration: In the presence of an acid catalyst, such as dilute sulfuric acid in methanol, the terminal triple bond of an ethynylpyrimidine can undergo hydration to form an acetyl derivative. For instance, 5-ethynyl-2'-deoxyuridine (B1671113) can be converted to the corresponding 5-acetyl derivative. nih.govresearchgate.net

Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate (B83412). Another method involves oxidation to a 1,2-diketone using finely powdered potassium permanganate in a buffered solution. google.com

Transformation Reagents Product
HydrationDilute H₂SO₄, MethanolAcetylpyrimidine
OxidationPotassium PermanganatePyrimidine-2-carboxylic acid
OxidationFinely powdered KMnO₄Pyrimidine-2-yl-1,2-diketone

Reduction Reactions

The ethynyl group can be fully or partially reduced to form an ethyl or vinyl group, respectively.

Catalytic Hydrogenation: The triple bond can be reduced to a single bond through catalytic hydrogenation. For example, 5-ethynylpyrimidine (B139185) nucleosides can be converted to their corresponding 5-ethyl derivatives using a palladium on carbon (Pd/C) catalyst and hydrogen gas. nih.govresearchgate.net

Reaction Reagents/Catalyst Product
Catalytic HydrogenationH₂, 10% Pd/C, Methanol5-Ethyl-2-ethylpyrimidine

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule. thermofisher.comskemman.is This methodology is widely used for labeling and bioconjugation. nih.govjenabioscience.com

Reaction Type Key Reagents Product
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide-containing compound, Copper(I) catalyst1,4-Disubstituted 1,2,3-triazole
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained alkyne (e.g., cyclooctyne), AzideTriazole
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine, Strained alkyneDihydropyridazine, subsequently Pyridazine

Reactivity of the Ethyl Moiety

The ethyl group at the C5 position is generally less reactive than the ethynyl group. However, it can still undergo certain transformations.

Functionalization of Alkyl Chains

While direct functionalization of the ethyl group on this compound is not extensively documented, analogous reactions on similar alkyl-substituted heterocycles suggest potential pathways. These could include free-radical halogenation or oxidation under specific conditions to introduce functionality. For example, benzylic positions on related compounds are susceptible to oxidation. encyclopedia.pub However, the ethyl group lacks this activation. More aggressive conditions, which might be incompatible with the sensitive ethynyl group, would likely be required.

Reactivity of the Pyrimidine Ring System

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the electron-deficient pyrimidine ring, the electron-donating C5-ethyl group, and the reactive C2-ethynyl group. The pyrimidine ring, an aromatic heterocycle with two nitrogen atoms, is inherently electron-deficient compared to benzene (B151609), which profoundly influences its reactivity. researchgate.net This electron deficiency is not uniform across the ring, leading to distinct patterns of substitution and a susceptibility to certain types of transformations.

Nucleophilic and Electrophilic Substitution Patterns

The distribution of electron density in the pyrimidine ring governs its susceptibility to attack by electrophiles and nucleophiles. The two ring nitrogen atoms exert a strong electron-withdrawing effect, making the carbon atoms at positions 2, 4, and 6 significantly electron-poor. wikipedia.org Conversely, the C-5 position is the least electron-deficient carbon atom in the ring. researchgate.netwikipedia.org

Nucleophilic Substitution: The positions C-2, C-4, and C-6 are highly activated towards nucleophilic attack due to their electron-deficient character. wikipedia.org In this compound, the C-2 position is the most likely site for nucleophilic substitution, not only due to the electronic effects of the ring nitrogens but also because the ethynyl group itself can be involved in or replaced during such reactions. Leaving groups at the C-2 position of a pyrimidine ring are readily displaced by a variety of nucleophiles. bhu.ac.in Reactions with strong nucleophiles like organometallic reagents (Grignard or alkyllithium) can lead to the addition of alkyl or aryl groups, typically at the C-4 or C-6 positions, followed by aromatization. wikipedia.orgchemicalbook.com

Substitution TypeReactive Position(s)Influence of Substituents (on this compound)Typical Reactions
Electrophilic C-5The C5-ethyl group is activating, directing substitution to this position.Halogenation, Nitration, Sulfonation wikipedia.orgchemicalbook.com
Nucleophilic C-2, C-4, C-6The C2-ethynyl group makes this position a focal point for reactivity.Amination, Hydroxylation, Reactions with Grignard Reagents wikipedia.orgchemicalbook.com

Ring Transformations and Rearrangements

The pyrimidine ring can undergo significant structural changes, including transformations into other heterocyclic or carbocyclic systems, particularly under the influence of strong nucleophiles or energetic conditions. These reactions often involve an initial nucleophilic addition to the electron-deficient ring, followed by ring-opening and subsequent recyclization.

A well-known example of a pyrimidine rearrangement is the Dimroth rearrangement, which typically involves the transposition of a ring nitrogen atom with an exocyclic nitrogen atom of an imino group at the C-2 or C-4 position. wikipedia.org While a direct Dimroth rearrangement is not applicable to this compound itself, the principle of ring-opening and recyclization is a key feature of pyrimidine chemistry.

More drastic transformations have been documented, such as the conversion of pyrimidine into 5-ethyl-2-methylpyridine (B142974) when reacted with certain reagents. researchgate.net This type of transformation underscores the latent instability of the pyrimidine ring under specific conditions, leading to entirely different ring systems. The reaction of N-alkylpyrimidinium salts with nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to ring contraction, forming pyrazoles or isoxazoles, respectively. wur.nl The initial step is the addition of the nucleophile to the C-6 position, followed by cleavage of the N(1)-C(6) bond and subsequent recyclization. wur.nl

Formation of Polycyclic Systems and Fused Heterocycles

The ethynyl group at the C-2 position of this compound is a versatile functional group for the construction of fused polycyclic systems. Alkynylpyrimidines are valuable precursors in cyclization and annulation reactions, leading to a variety of complex heterocyclic structures. researchgate.netthieme.de

One prominent method involves the Brønsted acid-catalyzed cyclization of ortho-aryl(ethynyl)pyrimidines, which can yield benzo[f]quinazolines. researchgate.net In these reactions, a protonated triple bond initiates an intramolecular electrophilic attack on an adjacent aryl ring, leading to the fused system. researchgate.net

Furthermore, 5-alkynylpyrimidines can undergo unusual cascade transformations. For instance, reactions with perimidines in the presence of a Brønsted acid can lead to the formation of 7-formyl-1,3-diazopyrenes. nih.gov This complex transformation involves an initial peri-annulation followed by an electrocyclic cleavage of the pyrimidine ring and subsequent hydrolysis to generate the final polycyclic aromatic aldehyde. nih.gov The synthesis of various linear, tricyclic fused heterocycles of the 5-6-5 type has also been explored for their biological activities. nih.gov The fusion of pyrimidine with other heterocyclic scaffolds like purines, quinazolines, and pyrazolopyrimidines is a common strategy to generate compounds with diverse pharmacological properties. derpharmachemica.com

Precursor SystemReaction TypeFused Heterocycle FormedReference
5-Aryl-4-(arylethynyl)pyrimidinesBrønsted acid-catalyzed cyclizationBenzo[f]quinazolines researchgate.net
5-Alkynylpyrimidines and PerimidinesBrønsted acid-catalyzed cascade7-Formyl-1,3-diazopyrenes nih.gov
5-Ethynylpyrimidine-4-carboxylatesCycloaminationPyrido[4,3-d]pyrimidines thieme.de
Various PyrimidinesVilsmeier-Haack ReagentVarious Fused Systems rsc.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This includes the elucidation of catalytic cycles for metal-mediated transformations and appreciating the subtle but significant role of non-covalent interactions.

Catalytic Cycles and Intermediates

A catalytic cycle is a multi-step mechanism that illustrates the pathway by which a catalyst facilitates a chemical reaction, being regenerated at the end of each cycle. wikipedia.org Many important transformations of this compound, particularly those involving the ethynyl group, are mediated by transition metal catalysts.

A prime example is the Sonogashira cross-coupling reaction, which is widely used to couple terminal alkynes with aryl or vinyl halides. researchgate.net The synthesis of compounds like 5-Ethyl-2-(phenylethynyl)pyrimidine utilizes this reaction, employing a dual catalyst system of palladium and copper. google.com The generally accepted catalytic cycle for this process involves three main stages:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

Transmetalation: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then transfers the acetylide group to the Pd(II) complex, regenerating the copper catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product (the substituted alkyne) and regenerate the active Pd(0) catalyst, which can then begin a new cycle.

Mechanistic investigations also extend to more complex cascade reactions. For the formation of 7-formyl-1,3-diazopyrenes from 5-alkynylpyrimidines, the proposed mechanism involves the initial formation of a dihydroquinazolino[6,7,8-gh]perimidine intermediate. nih.gov This unstable intermediate then undergoes an electrocyclic cleavage of its dehydropyrimidine ring, driven by the formation of the aromatic 1,3-diazapyrene core. nih.gov Subsequent acidic hydrolysis of a resulting (methyleneamino)methanamine-like moiety yields the final C-7 aldehyde group. nih.gov

Catalytic ProcessKey IntermediatesElementary Steps
Sonogashira Coupling Pd(0) species, Pd(II)-halide complex, Copper(I) acetylideOxidative Addition, Transmetalation, Reductive Elimination
P450-Catalyzed Oxidation FeO3+ (Compound I)Substrate Binding, Electron Transfer, O-O Bond Cleavage

Table represents generalized catalytic cycles relevant to pyrimidine derivative transformations.

Role of Non-Covalent Interactions in Reactivity

While covalent bond formation and cleavage are central to chemical reactions, non-covalent interactions play a critical, often decisive, role in controlling reactivity, selectivity, and molecular recognition. researchgate.netrsc.org These interactions, though weaker than covalent bonds, include hydrogen bonds, π-π stacking, cation-π, and van der Waals forces. researchgate.netcam.ac.uk

For this compound, these interactions are highly relevant:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. This can influence how the molecule interacts with protic solvents, reagents, or the active site of a catalyst or enzyme. rsc.org

π-π Interactions: The aromatic pyrimidine ring can engage in π-π stacking with other aromatic systems. This is a key interaction in the stabilization of crystal structures and in the binding of substrates to catalytic surfaces. researchgate.net

Cation-π Interactions: The electron-rich face of the pyrimidine π-system can interact favorably with cations. This can be important in stabilizing cationic intermediates or in directing the approach of a cationic reagent. rsc.org

In the context of catalysis, non-covalent interactions between the substrate and a chiral catalyst are the foundation of many modern asymmetric reactions. cam.ac.uk A catalyst might use a network of hydrogen bonds and other weak interactions to hold the substrate in a specific orientation, thereby directing the attack of a reagent to one face of the molecule over the other. mdpi.com Computational studies, such as Density Functional Theory (DFT), are often used to explore the non-covalent interactions present in transition states to understand and predict reaction outcomes. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides profound insight into the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the carbon-hydrogen framework.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 5-Ethyl-2-ethynylpyrimidine (B6158047), typically conducted in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment within the molecule. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values provides a definitive proton map.

The spectrum is characterized by a sharp singlet for the acetylenic proton, a result of its unique electronic environment with no adjacent protons to couple with. The two protons on the pyrimidine (B1678525) ring appear as a singlet, indicating their chemical equivalence. The ethyl group at the C5 position presents a classic quartet for the methylene (B1212753) (-CH₂) protons, arising from coupling with the three adjacent methyl (-CH₃) protons, which in turn appear as a triplet.

¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.60Singlet2HH-4, H-6 (Pyrimidine ring protons)
3.23Singlet1HAcetylenic C≡C-H
2.74Quartet2HEthyl -CH₂-
1.29Triplet3HEthyl -CH₃

Data presented is a representative example and may vary slightly based on experimental conditions and solvent.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. While specific experimental data for this compound is not widely published, theoretical chemical shifts can be predicted based on the electronic environment of each carbon atom.

The spectrum would be expected to show distinct signals for each of the eight carbon atoms in the molecule. The two equivalent carbons of the pyrimidine ring (C-4 and C-6) would appear as a single resonance. The carbon atoms of the ethynyl (B1212043) group would have characteristic shifts in the sp-hybridized region (typically δ 70-90 ppm). The carbons of the ethyl group and the C5 of the pyrimidine ring would also exhibit predictable resonances.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show a clear correlation between the methylene protons (quartet) and the methyl protons (triplet) of the ethyl group, confirming their direct (three-bond) coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the pyrimidine proton signal to the corresponding pyrimidine carbon signal, and the ethyl group proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is crucial for identifying longer-range (two- or three-bond) couplings between protons and carbons. This would be instrumental in confirming the position of the ethyl and ethynyl groups on the pyrimidine ring. For example, correlations would be expected between the pyrimidine protons and the carbons of the ethyl and ethynyl substituents.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is critical for determining the molecular weight and confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₈H₈N₂), the calculated exact mass is 132.0687. An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the compound's identity and elemental composition. For instance, an observed m/z of 133.0760 for the protonated molecule [M+H]⁺ would correspond to the elemental composition C₈H₉N₂⁺.

Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺133.0760133.0760

Data derived from electrospray ionization (ESI) techniques.

Fragmentation Pathway Analysis

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of this fragmentation provides valuable structural information. While a detailed, experimentally verified fragmentation pathway for this compound is not extensively documented, a plausible pathway can be proposed. A common fragmentation for ethyl-substituted aromatic rings is the loss of a methyl radical (•CH₃) to form a stable cation. Therefore, a significant fragment ion at m/z 117, corresponding to the loss of 15 Da from the molecular ion, would be anticipated. Further fragmentation could involve the cleavage of the pyrimidine ring or the ethynyl group.

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental results for the advanced spectroscopic and structural characterization of the compound “this compound” are not available. Methodologies including Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, X-ray Diffraction Crystallography, and Elemental Analysis have not been published for this specific molecule.

The search yielded information for structurally related but distinct compounds, such as 5-ethynylpyrimidine (B139185) (the parent compound lacking the ethyl group) and various complexes of 2-ethynylpyrimidine (B1314018) (an isomer). nih.govmdpi.com However, presenting data from these analogues would be scientifically inaccurate and would not pertain to the unique structural and electronic properties conferred by the specific arrangement of the ethyl and ethynyl substituents in this compound.

Consequently, the generation of a scientifically accurate article with detailed research findings and data tables as per the requested outline is not possible at this time due to the absence of published data for the target compound.

Theoretical and Computational Investigations of 5 Ethyl 2 Ethynylpyrimidine

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation would model the behavior of 5-Ethyl-2-ethynylpyrimidine (B6158047) in a defined environment (e.g., in a solvent or interacting with a biological target). This approach provides insights into the conformational dynamics and intermolecular interactions of the compound, which are not accessible through static quantum chemical calculations. mdpi.com Currently, there are no available MD simulation studies specifically investigating this compound.

Prediction of Reactivity and Reaction Pathways

Theoretical and computational methods are instrumental in predicting the reactivity of this compound, a molecule featuring a nucleophilic pyrimidine (B1678525) ring and a reactive ethynyl (B1212043) group. The presence of the electron-withdrawing pyrimidine ring and the terminal alkyne functionality dictates its chemical behavior, making it a versatile precursor in organic synthesis. Computational models, particularly Density Functional Theory (DFT), can elucidate reaction mechanisms and predict the feasibility of various transformations.

The ethynyl group is a primary site for chemical modification. Standard reactions predicted for this moiety include:

Hydrogenation: The triple bond can be selectively reduced. Catalytic hydrogenation, for instance using a Pd/C catalyst, is a common method to convert an ethynyl group to an ethyl group. This pathway has been effectively used for the synthesis of 5-ethyl-2'-deoxyuridine from its 5-ethynyl precursor.

Hydration: Acid-catalyzed hydration of the terminal triple bond can lead to the formation of an acetyl group at the 2-position of the pyrimidine ring.

Coupling Reactions: The terminal alkyne is an excellent substrate for various cross-coupling reactions. The Sonogashira coupling, which involves a palladium catalyst and a copper co-catalyst, is widely used to form carbon-carbon bonds by reacting terminal alkynes with aryl or vinyl halides. escholarship.org This allows for the extension of the carbon framework, for example, by coupling with halo-polar compounds. escholarship.org

Cycloadditions: The alkyne can participate in cycloaddition reactions. For instance, a [3+2] cycloaddition with an in-situ generated 1-aminopyridizinium ion can form a pyrazolo[1,5-b]pyridazine (B1603340) system. researchgate.net

Halosulfonylation: Radical halosulfonylation represents another potential reaction pathway, enabling the synthesis of highly functionalized 5-vinyl pyrimidine derivatives. researchpublish.com

Beyond the ethynyl group, the pyrimidine ring itself can undergo transformations. Computationally guided methods have been developed to predict and achieve skeletal remodeling of the pyrimidine core. escholarship.orgnih.gov One such method involves a mild triflylation followed by a hydrazine-mediated rearrangement to convert pyrimidines into pyrazoles, a transformation that can be explored for this compound to generate novel heterocyclic scaffolds. escholarship.orgnih.gov

Table 1: Predicted Reaction Pathways for this compound

Reaction TypeFunctional Group InvolvedPredicted Product TypeRelevant Methodologies/Catalysts
Catalytic HydrogenationEthynyl Group5-Ethyl-2-ethylpyrimidinePd/C, H₂
Acid-Catalyzed HydrationEthynyl Group5-Ethyl-2-acetylpyrimidineDilute H₂SO₄
Sonogashira CouplingEthynyl Group2-Aryl/Vinyl-ethynyl-5-ethylpyrimidinePd(PPh₃)₂Cl₂/CuI, Base
[3+2] CycloadditionEthynyl GroupFused Heterocyclic Systems (e.g., Pyrazolopyridazine)In-situ generated reagents (e.g., aminopyridizinium ion)
Skeletal RemodelingPyrimidine RingPyrazole DerivativesTriflylation, Hydrazine (B178648)

Analysis of Non-Covalent Interactions

The arrangement of molecules in condensed phases and their interaction with biological targets are governed by non-covalent interactions. For this compound, the key interactions are driven by the aromatic pyrimidine ring, the acetylenic π-system, and the nitrogen lone pairs. Computational methods like DFT and Hirshfeld surface analysis are pivotal in identifying and quantifying these forces. acs.orgrsc.org

The primary non-covalent interactions involving this compound include:

π-π Stacking: The electron-deficient pyrimidine ring can engage in stacking interactions with other aromatic systems. These interactions are crucial for the organization of molecules in crystal lattices and for binding within the active sites of proteins. acs.org The stacking of pyrimidine-modified spin labels at abasic sites in DNA duplexes underscores the significance of these forces.

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. They can form C–H···N hydrogen bonds with suitable donor molecules. rsc.org These interactions are often cooperative with other non-covalent forces in directing the assembly of supramolecular structures. rsc.org

Halogen Bonding: If interacting with halogenated compounds, the pyrimidine nitrogens can act as halogen bond acceptors. The sp-C–I···N halogen bond is a specific, directional interaction that can be exploited in crystal engineering to form cocrystals with predictable architectures. rsc.org Studies on cocrystals of bipyrimidylalkynes and bis(iodoethynyl)pyridines show that C–I···N halogen bonds and C–H···N hydrogen bonds work cooperatively to form planar π-conjugated sheets. rsc.org

Dispersion Forces: London dispersion is a fundamental component of the interaction energy, particularly involving the ethyl and ethynyl groups. Time-dependent DFT (TD-DFT) calculations, especially those including dispersion corrections like DFT-D3, are essential for accurately modeling these interactions, which are critical for understanding the binding of complexes in both ground and excited states. nih.gov

Analysis using quantum chemical tools can quantify the energetic contributions of these different interactions. frontiersin.orgmdpi.com For instance, DFT calculations can be used to compute the interaction energies in dimers or clusters, partitioning the total binding energy into electrostatic, dispersion, and repulsion components. acs.org

Table 2: Key Non-Covalent Interactions for this compound

Interaction TypeParticipating MoietyDescriptionComputational Analysis Method
π-π StackingPyrimidine Ring, Ethynyl GroupAttractive interaction between aromatic/π-systems.DFT, Crystal Structure Analysis
Hydrogen BondingPyrimidine Nitrogens (Acceptor)Electrostatic attraction between a hydrogen atom and a nitrogen lone pair.Hirshfeld Surface Analysis, DFT
Halogen BondingPyrimidine Nitrogens (Acceptor)Directional interaction with an electrophilic halogen atom.Hirshfeld Surface Analysis, Cocrystal Screening
London DispersionEntire Molecule (esp. Alkyl/Alkyne)Weak intermolecular forces arising from temporary dipoles.Dispersion-Corrected DFT (e.g., DFT-D3)

Structure-Property Relationships Derived from Computational Models

Computational models are essential for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (SPR). researchgate.net These models correlate the structural or physicochemical properties of a molecule, often calculated using computational chemistry, with its macroscopic properties, such as biological activity or reactivity. scirp.orgnih.gov For this compound and its derivatives, such models can guide the design of new compounds with desired characteristics. escholarship.org

DFT calculations provide a range of molecular descriptors that are fundamental to QSAR and SPR studies. nih.gov These descriptors quantify the electronic characteristics of the molecule:

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical. EHOMO relates to the ability to donate electrons, while ELUMO relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms are expected to be regions of negative potential, while the ethynyl proton would be a site of positive potential.

These calculated descriptors can be used as inputs for building predictive QSAR models. researchpublish.comnih.gov For example, in the context of drug design, a QSAR model might correlate the anti-HIV activity of a series of pyrimidine analogues with specific descriptors. nih.gov Such models have shown that features like π-π interactions and hydrogen bonding capabilities, which can be quantified computationally, are crucial for binding to biological targets like HIV reverse transcriptase. nih.gov By understanding these relationships, the structure of this compound can be rationally modified—for example, by changing substituents on the pyrimidine ring or extending the ethynyl group—to optimize a specific property, such as binding affinity or chemical reactivity. scirp.org

Table 3: Computationally Derived Descriptors and Their Significance

DescriptorAbbreviationSignificance for Structure-Property Relationship
Energy of Highest Occupied Molecular OrbitalEHOMOIndicates electron-donating ability; related to nucleophilicity.
Energy of Lowest Unoccupied Molecular OrbitalELUMOIndicates electron-accepting ability; related to electrophilicity.
HOMO-LUMO GapΔECorrelates with chemical stability and reactivity.
ElectronegativityχMeasures the power of an atom/group to attract electrons.
Chemical HardnessηMeasures resistance to change in electron distribution.
Electrostatic PotentialESPMaps charge distribution, predicting sites for electrophilic and nucleophilic attack.

Role As Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Applications in the Construction of Functional Organic Materials

The distinct electronic and structural features of 5-Ethyl-2-ethynylpyrimidine (B6158047) make it an attractive component for the design of functional organic materials. The electron-withdrawing nature of the pyrimidine (B1678525) ring, modulated by the ethyl substituent, combined with the linear, rigid geometry of the ethynyl (B1212043) group, can be exploited to create materials with tailored electronic, optical, and self-assembling properties.

The 2-ethynylpyrimidine (B1314018) scaffold is a promising ligand for the development of luminescent and optoelectronic materials, particularly in the context of transition metal complexes. mdpi.com The pyrimidine ring, being a π-deficient heterocycle, acts as an electron-withdrawing moiety. researchgate.net This property provides a strategic alternative to using heavily fluorinated aryl groups for tuning the emission wavelengths of phosphorescent materials. mdpi.com

Research on related compounds has demonstrated that incorporating 2-ethynylpyrimidine as a ligand in platinum(II) complexes can lead to a blue-shift in the emission spectrum compared to analogous 2-ethynylpyridine (B158538) complexes. mdpi.com For example, the complex tbpyPt(C2pym)2, which incorporates the 2-ethynylpyrimidine ligand, exhibits an emission maximum at 512 nm, whereas the 2-ethynylpyridine analogue, tbpyPt(C22-py)2, has an emission maximum at 520 nm. mdpi.com This shift is attributed to the increased electron-deficient character of the pyrimidine ring.

The introduction of a 5-ethyl group onto the pyrimidine ring would further modulate its electronic properties. As an electron-donating group, the ethyl substituent can fine-tune the energy levels of the molecular orbitals, offering a precise mechanism for controlling the photophysical properties of the resulting materials. This tunability is critical for designing emitters for specific applications, such as in Organic Light-Emitting Diodes (OLEDs).

Compound / LigandMetal CenterEmission Maximum (λmax)Effect of LigandReference
2-Ethynylpyridine (HC22-py)Platinum(II)520 nmBaseline mdpi.com
2-Ethynylpyrimidine (HC2pym)Platinum(II)512 nmBlue-shift due to electron-deficient pyrimidine mdpi.com
This compoundPlatinum(II)Predicted modulationPotential tuning via electron-donating ethyl group

The pyrimidine moiety is recognized as an effective supramolecular tecton, capable of directing the formation of ordered structures through specific non-covalent interactions. mdpi.com The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors, facilitating the creation of predictable assembly patterns such as homosynthons and heterosynthons. mdpi.commdpi.com

This compound possesses several features that make it a promising candidate for designing self-assembling systems:

Hydrogen Bonding: The two nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with suitable donor molecules to form tapes, sheets, or other supramolecular architectures. mdpi.com

π-π Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions, which are crucial for the organization of planar molecules in the solid state.

Alkyne Interactions: The terminal ethynyl group can act as a hydrogen bond donor (C-H···X) or participate in other interactions involving its π-system.

Steric and Solubilizing Effects: The ethyl group can influence the packing of the molecules in the solid state and modify the solubility profile of the compound, which is a critical factor in controlling self-assembly processes in solution.

By leveraging these interactions, this compound can be used as a fundamental unit to build complex, ordered materials with potential applications in crystal engineering and materials science.

Precursor for Advanced Pyrimidine Derivatives

The reactivity of the terminal alkyne makes this compound an exceptionally useful precursor for a variety of more complex pyrimidine derivatives. The ethynyl group serves as a versatile handle for a range of chemical transformations, allowing for the facile introduction of new functional groups and the construction of larger molecular frameworks.

Key transformations involving the ethynyl group include:

Click Chemistry: The terminal alkyne readily undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, linking the pyrimidine core to other molecules with high yields and functional group tolerance.

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides provides a direct method for forming C(sp)-C(sp²) bonds, enabling the synthesis of a wide range of aryl- and vinyl-substituted ethynylpyrimidines. growingscience.com

Hydrogenation: The triple bond can be selectively reduced. Catalytic hydrogenation can convert the ethynyl group to an ethyl group, offering a synthetic route to 5,2-diethylpyrimidine. nih.gov Partial reduction can yield the corresponding 2-vinylpyrimidine (B1277554) derivative.

Hydration: Acid-catalyzed hydration of the terminal alkyne can transform the ethynyl group into an acetyl group, providing a route to 5-Ethyl-2-acetylpyrimidine. nih.gov

Reaction TypeReagentsProduct ClassSignificance
CuAAC (Click Chemistry)Organic Azide, Cu(I) catalyst1,2,3-Triazolyl-pyrimidinesCovalent linking of molecular fragments. nih.gov
Sonogashira CouplingAryl/Vinyl Halide, Pd/Cu catalystAryl/Vinyl-ethynylpyrimidinesConstruction of extended π-conjugated systems. growingscience.com
Catalytic HydrogenationH2, Pd/C or other catalystEthyl- or Vinyl-pyrimidinesSaturation of the alkyne bond. nih.gov
HydrationH2O, Acid catalyst (e.g., H2SO4)Acetyl-pyrimidinesConversion to a ketone functionality. nih.gov

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) involves the introduction of new functional groups into a complex molecule at a late step in its synthesis, which is a powerful strategy in drug discovery and materials science. nih.govresearchgate.net The this compound scaffold offers several targets for LSF through C-H functionalization.

Due to the π-deficient nature of the pyrimidine ring, its C-H bonds are activated towards certain types of functionalization. nih.gov The general reactivity patterns for pyrimidines suggest the following potential LSF strategies:

Functionalization at C4/C6: The C-H bonds at the 4- and 6-positions are the most electron-deficient in the pyrimidine ring and are thus susceptible to nucleophilic or radical addition. wikipedia.org Metal-catalyzed C-H activation or Minisci-type radical reactions could potentially install alkyl, aryl, or other groups at these positions. nih.gov

Functionalization at the Ethyl Group: The C-H bonds on the ethyl group, particularly at the benzylic-like position adjacent to the aromatic ring, could be targets for radical-based functionalization reactions, allowing for modification away from the heterocyclic core.

Functionalization of the Pyrimidine Ring: While electrophilic aromatic substitution on the pyrimidine ring itself is generally difficult, substituted pyrimidines can undergo reactions like halogenation or nitration, typically at the C5 position if it is unsubstituted. wikipedia.org In this case, with the C5 position blocked, reactivity would be directed elsewhere or would require modification of an existing group. nih.govresearchgate.net

Potential LSF SiteReaction TypeExample StrategyReference
C4 or C6 PositionRadical AdditionMinisci Reaction nih.gov
C4 or C6 PositionMetal-Catalyzed C-H ActivationPalladium- or Rhodium-catalyzed arylation nih.gov
Ethyl Group (α-position)Radical HalogenationN-Bromosuccinimide (NBS)

Role in Multi-Component Reactions (if applicable)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govnih.gov While pyrimidines are often the products of MCRs, a pre-functionalized molecule like this compound can serve as a key reactant by leveraging the reactivity of its ethynyl group.

The terminal alkyne is a common participant in a variety of MCRs, often acting as the "two-carbon" component in cycloaddition reactions. rsc.org For this compound, its role in MCRs would likely involve:

[3+2] Cycloadditions: As mentioned, the reaction with azides to form triazoles is a prime example. Similar reactions with nitrile oxides or sydnones can generate other five-membered heterocyclic rings fused or linked to the pyrimidine core.

A³ Coupling: The terminal alkyne can react with an aldehyde and an amine in the presence of a metal catalyst (e.g., copper or gold) to form propargylamines. This provides a rapid entry to complex amine derivatives.

Pauson-Khand Reaction: An intramolecular or intermolecular reaction with an alkene and carbon monoxide, catalyzed by cobalt or other metals, can construct cyclopentenone structures.

In these scenarios, this compound acts as a versatile building block, enabling its incorporation into larger, more complex scaffolds through atom- and step-economical MCRs.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 5-Ethyl-2-ethynylpyrimidine (B6158047) and its derivatives should prioritize green and sustainable practices. benthamdirect.comnih.govtandfonline.comeurekaselect.comingentaconnect.com Traditional synthetic methods often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents. Future research should aim to develop methodologies that are not only efficient but also environmentally benign.

Key areas of focus include:

Catalytic C-H Activation: Direct ethynylation of the C2 position of a 5-ethylpyrimidine precursor would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild conditions.

Renewable Feedstocks: Investigating routes that begin from renewable biomass sources would significantly enhance the sustainability of the synthesis.

Synthetic Strategy Potential Advantages Key Research Challenge
Direct C-H EthynylationHigh atom economy, reduced stepsDeveloping a selective and efficient catalyst
One-Pot MulticomponentIncreased efficiency, reduced wasteOptimizing reaction conditions for multiple steps
Enzymatic CatalysisHigh selectivity, mild conditionsIdentifying or engineering suitable enzymes
Renewable Starting MaterialsImproved sustainabilityCreating efficient pathways from biomass

Exploration of Undiscovered Reactivity Patterns

The ethynyl (B1212043) group is a versatile functional handle, and its reactivity in the context of the 5-ethylpyrimidine scaffold is a rich area for exploration. The electron-deficient nature of the pyrimidine (B1678525) ring is expected to influence the reactivity of the alkyne, potentially leading to novel chemical transformations.

Future studies should investigate:

Cycloaddition Reactions: The ethynyl group can participate in a variety of cycloadditions (e.g., [3+2] and [2+2+2] cycloadditions) to construct more complex heterocyclic systems. semanticscholar.orgresearchgate.net

Metal-Catalyzed Cross-Coupling: Reactions like Sonogashira, Heck, and Suzuki couplings could be used to further functionalize the molecule, creating a library of derivatives with diverse properties.

Click Chemistry: As a terminal alkyne, this compound is a prime candidate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions, enabling its conjugation to biomolecules or polymers.

Hydration and Addition Reactions: Exploring the addition of various nucleophiles across the triple bond could lead to a range of functionalized pyrimidines with potential applications in medicinal chemistry.

Advanced Material Science Applications

The rigid, planar structure of the pyrimidine ring combined with the linear ethynyl group makes this compound an attractive building block for advanced materials. Its derivatives could exhibit interesting photophysical and electronic properties.

Potential applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): By incorporating the molecule into larger conjugated systems, it may be possible to develop new materials for use in OLEDs.

Conducting Polymers: Polymerization of this compound or its derivatives could lead to novel conducting polymers with applications in electronics.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring and the ethynyl group could act as coordination sites for metal ions, forming porous MOFs for gas storage or catalysis.

Covalent Organic Frameworks (COFs): Self-condensation or reaction with other monomers could yield crystalline, porous COFs with high thermal stability.

Material Application Key Property of this compound Potential Function
OLEDsConjugated π-systemEmitter or host material
Conducting PolymersPolymerizable alkyne groupCharge transport
MOFsN-heterocyclic and alkyne coordination sitesGas storage, catalysis
COFsReactive sites for covalent bond formationPorous materials, separation

Integration with Emerging Synthetic Methodologies

Modern synthetic technologies can offer significant advantages in terms of efficiency, safety, and scalability. Applying these to the synthesis and modification of this compound is a crucial area for future work.

Flow Chemistry: Continuous flow synthesis can enable better control over reaction parameters, improve safety when handling reactive intermediates, and facilitate scale-up. vapourtec.comresearchgate.netmdpi.comnih.gov Several studies have demonstrated the advantages of flow chemistry for the synthesis of heterocyclic compounds, including pyrimidines. vapourtec.comresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful method for activating organic molecules. rsc.org This could be used to forge new bonds and create complex derivatives of this compound under gentle conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods. semanticscholar.orgresearchgate.netnih.govnih.gov

Deeper Mechanistic Understanding of Complex Transformations

To fully exploit the potential of this compound, a thorough understanding of the mechanisms of its reactions is essential. Future research should employ a combination of experimental and computational methods to elucidate reaction pathways.

Areas for investigation include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict reactivity, rationalize experimental outcomes, and design new reactions.

In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, identifying intermediates and providing insights into reaction kinetics.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

A deeper mechanistic understanding will not only advance the fundamental chemistry of this molecule but also accelerate the development of its applications in various fields.

Q & A

Q. What are the recommended safety protocols for handling 5-Ethyl-2-ethynylpyrimidine in laboratory settings?

  • Methodological Answer : When handling pyrimidine derivatives like this compound, adhere to the following safety measures:
  • Respiratory Protection : Use a dust respirator and ensure proper ventilation (e.g., closed systems or local exhaust) to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety glasses, and protective clothing. For fire hazards, firefighters should use self-contained breathing apparatus .
  • Spill Management : Contain spills with inert absorbents and avoid direct contact. Consult safety data sheets (SDS) for compound-specific guidelines .

Q. How can the structural features of this compound be characterized experimentally?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify ethynyl (-C≡CH) and ethyl (-CH2_2CH3_3) substituents. Compare chemical shifts with similar pyrimidine derivatives (e.g., 2-Ethynyl-5-fluoro-4-methoxypyrimidine) .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (e.g., 147.17 g/mol for C8_8H9_9N3_3) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify alkyne (C≡C-H) stretches near 3300 cm1^{-1} and pyrimidine ring vibrations .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer : Adapt methods from analogous ethynyl-pyrimidine syntheses:
  • Sonogashira Coupling : React 5-Ethyl-2-iodopyrimidine with trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne .
  • Substitution Reactions : Replace a halogen (e.g., Cl) at the 2-position of 5-ethylpyrimidine with an ethynyl group using Cu(I) catalysts .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) and verify purity via HPLC .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare with experimental data from similar compounds (e.g., 2-Ethynyl-5-fluoro-4-methoxypyrimidine) .
  • Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance from the ethyl group to predict coupling efficiency with aryl halides .
  • PubChem Data : Use InChI keys (e.g., NEYJUWZPFWPUJA for analogous compounds) to retrieve thermodynamic parameters for reaction optimization .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer :
  • Statistical Analysis : Apply ANOVA or t-tests to compare yields under varying conditions (e.g., catalyst loading, temperature). For example, if yields differ between Pd(PPh3_3)4_4 and CuI catalysts, assess significance at p<0.05p < 0.05 .
  • Error Source Identification : Evaluate purity of starting materials (via NMR) and side reactions (e.g., alkyne dimerization) using GC-MS .
  • Reproducibility Checks : Standardize reaction protocols (e.g., degassing solvents) and document deviations in Open Science frameworks .

Q. What advanced spectroscopic techniques can elucidate the electronic effects of the ethynyl group in this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Measure absorption spectra to study conjugation between the ethynyl group and pyrimidine ring. Compare with non-ethynyl analogs (e.g., 5-Ethyl-2-methylpyridine) .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze nitrogen (N 1s) and carbon (C 1s) binding energies to assess electron-withdrawing/donating effects .
  • Electrochemical Analysis : Perform cyclic voltammetry to determine redox potentials and correlate with DFT-predicted HOMO energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.